molecular formula C19H31N3O2 B14334065 N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide CAS No. 101623-02-3

N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide

Cat. No.: B14334065
CAS No.: 101623-02-3
M. Wt: 333.5 g/mol
InChI Key: PXEVNNSRNZHMBU-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide is a synthetic organic compound It is characterized by its complex structure, which includes diethyl, alanyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include diethylamine, L-alanine, and 1-methyl-1-phenylethylamine. Reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like EDCI or DCC for peptide coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can be compared with other peptide-based compounds, such as:
    • N,N-Diethyl-L-alanyl-L-alaninamide
    • N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-glycinamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and biological activities.

Properties

CAS No.

101623-02-3

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

(2S)-N-[(2S)-2-(diethylamino)propanoyl]-2-(2-phenylpropan-2-ylamino)propanamide

InChI

InChI=1S/C19H31N3O2/c1-7-22(8-2)15(4)18(24)20-17(23)14(3)21-19(5,6)16-12-10-9-11-13-16/h9-15,21H,7-8H2,1-6H3,(H,20,23,24)/t14-,15-/m0/s1

InChI Key

PXEVNNSRNZHMBU-GJZGRUSLSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)C(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(C)C(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.